7-Dehydrodesmosterol

Overview

Description

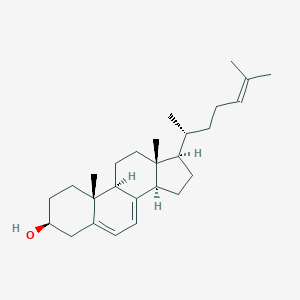

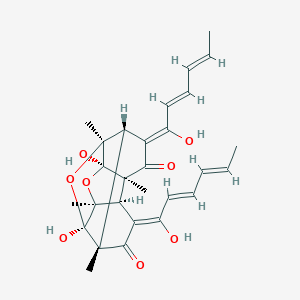

7-dehydrodesmosterol (7-DHD) is synthesized via the Bloch pathway. 7-DHD serves as a desmosterol synthesis precursor and the enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes this step.

This compound is a 3beta-sterol having the structure of desmosterol with an extra double bond at C-7--C-8. It has a role as a human metabolite and a mouse metabolite. It derives from a desmosterol.

7-Dehydro-desmosterol, also known as 24-dehydroprovitamin d3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydro-desmosterol is considered to be a sterol lipid molecule. 7-Dehydro-desmosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Dehydro-desmosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7-dehydro-desmosterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 7-dehydro-desmosterol is involved in the rosuvastatin action pathway, steroid biosynthesis pathway, the desmosterolosis pathway, and the ibandronate action pathway. 7-Dehydro-desmosterol is also involved in several metabolic disorders, some of which include the smith-lemli-opitz syndrome (slos) pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the hypercholesterolemia pathway, and the mevalonic aciduria pathway. Outside of the human body, 7-dehydro-desmosterol can be found in a number of food items such as horseradish, rambutan, fox grape, and chicory roots. This makes 7-dehydro-desmosterol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Photochemical Reactions in Vitamin D Synthesis

7-Dehydrodesmosterol is a precursor in the synthesis of Vitamin D. Research by Gottfried et al. (1984) explored the photochemical reactions of 7-dehydrocholesterol, a related compound, and its conversion to previtamin D and tachyslerol. Their study found that with picosecond excitation, the formation of the secondary product tachysterol was significantly reduced, highlighting the intricate photochemical processes involved in Vitamin D synthesis (Gottfried et al., 1984).

Impact on Membrane Organization

Shrivastava et al. (2008) investigated the effects of cholesterol and its biosynthetic precursors, including 7-Dehydrocholesterol, on the organization and dynamics of cell membranes. Their findings showed that 7-Dehydrocholesterol impacts membrane organization differently compared to cholesterol and desmosterol, demonstrating the critical role of sterols in cellular functions (Shrivastava et al., 2008).

Role in Antituberculous Activity

A study by Sun Xiao-fei (2009) examined the antituberculous activity of oxidative products of Ergosterol and this compound. They found that these oxidative products had significant antituberculous activity, opening avenues for potential therapeutic applications in treating tuberculosis (Sun Xiao-fei, 2009).

Cholesterol Synthesis and Disorders

Research into the metabolism of sterols, including 7-Dehydrocholesterol, has provided insights into disorders associated with cholesterol synthesis. Serra et al. (2010) focused on cholesterol synthesis in mouse models deficient in dehydrosterol reductase, associated with Smith-Lemli-Opitz syndrome. They found that hair retains high concentrations of dehydrocholesterol precursors, suggesting that cholesterol synthesis regulation may differ across tissue types (Serra et al., 2010).

Sterol Interconversion

Mercer and Glover (1961) studied the interconversion of cholesterol, 7-dehydrocholesterol, and lathosterol in rats. Their work provided foundational insights into the biochemical pathways that regulate sterol metabolism, which has implications for understanding various metabolic disorders (Mercer & Glover, 1961).

Mechanism of Action

Target of Action

7-Dehydrodesmosterol, also known as 24-Dehydroprovitamin D3, is an intermediate in the biosynthesis of cholesterol . It primarily targets the enzyme DHCR24, which catalyzes the conversion of this compound to desmosterol .

Mode of Action

The compound interacts with its target, the enzyme DHCR24, and undergoes a reduction reaction. This reaction removes the double bond at the Δ7 position, converting this compound into desmosterol .

Biochemical Pathways

This compound is part of the cholesterol biosynthesis pathway, specifically the post-lanosterol part of this pathway . It is synthesized from 24-dehydrolathosterol by the enzyme DHCR24 . The conversion of this compound to cholesterol involves several steps and intermediates, with each step being catalyzed by a specific enzyme .

Result of Action

The conversion of this compound to desmosterol by DHCR24 is a crucial step in the biosynthesis of cholesterol . Cholesterol is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones and bile acids .

Future Directions

Modulating cholesterol levels changes vulnerability of cells to ferroptosis . Cholesterol alters metabolic flux of the mevalonate pathway by promoting Squalene Epoxidase (SQLE) degradation, a rate limiting step in cholesterol biosynthesis, thereby increasing both CoQ10 and squalene levels . This suggests that pharmacological manipulation of 7-DHC levels is a promising therapeutic strategy for cancer and IRI .

Biochemical Analysis

Biochemical Properties

7-Dehydrodesmosterol plays a crucial role in the biosynthesis of cholesterol . It interacts with several enzymes, proteins, and other biomolecules. The enzyme DHCR24, or Δ24-sterol-Δ24-reductase, catalyzes the reduction of the Δ24 double bond on the side chain of the sterol ring, converting this compound into desmosterol . This interaction is a key step in the cholesterol biosynthesis pathway.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression . For instance, it has been found to have a robust pro-survival function in cancer cells . Furthermore, it impacts cellular metabolism, particularly lipid metabolism, as it is a key intermediate in the synthesis of cholesterol .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cholesterol. The enzyme DHCR24 catalyzes this conversion, which involves the reduction of the Δ24 double bond on the side chain of the sterol ring . This process is crucial for the production of cholesterol, a vital component of cellular membranes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in Saccharomyces cerevisiae, the production of this compound was improved by 48.3% (to 250.8 mg/L) by deleting NEM1, a gene involved in lipid metabolism . This indicates that the stability and long-term effects of this compound on cellular function can be influenced by various factors, including genetic modifications.

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme DHCR24, which catalyzes its conversion to desmosterol . This process is a key step in the synthesis of cholesterol, a vital component of cellular membranes.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. It has been found to localize in the endoplasmic reticulum

Properties

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-DDPQNLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028219 | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1715-86-2 | |

| Record name | 7-Dehydrodesmosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

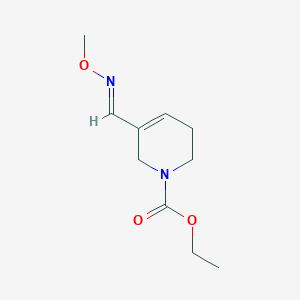

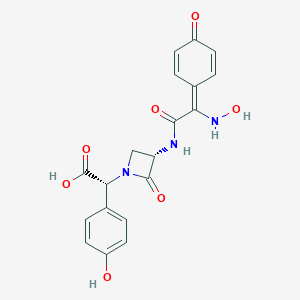

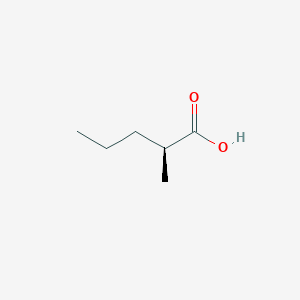

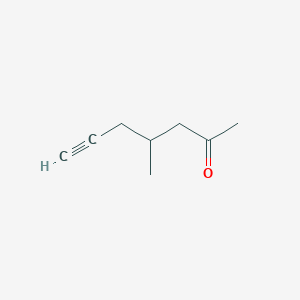

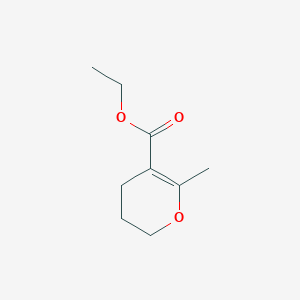

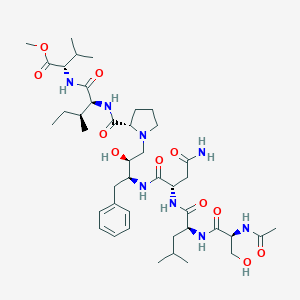

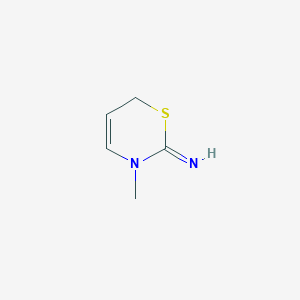

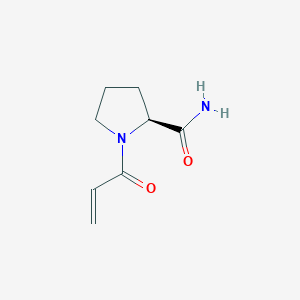

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)